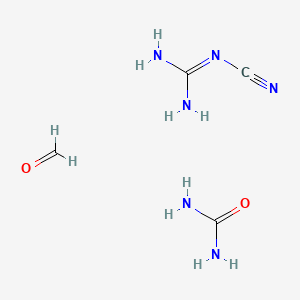
2-Cyanoguanidine;formaldehyde;urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoguanidine;formaldehyde;urea is a compound with the molecular formula C₄H₁₀N₆O₂. It is a polymer formed by the reaction of urea, cyanoguanidine, and formaldehyde. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoguanidine;formaldehyde;urea typically involves the reaction of urea, cyanoguanidine, and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the polymerization process. The reaction conditions, such as temperature and time, are optimized to achieve the desired polymer structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure the formation of the polymer with the desired properties. The final product is then purified and dried for further use .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyanoguanidine;formaldehyde;urea undergoes various chemical reactions, including:
Condensation Reactions: The compound can undergo further polymerization through condensation reactions with other aldehydes or amines.
Hydrolysis: In the presence of water and acidic or basic conditions, the polymer can hydrolyze to form its monomeric units.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes and amines, with reaction conditions involving elevated temperatures and acidic or basic catalysts.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the polymer.
Major Products Formed
The major products formed from these reactions include various derivatives of guanidine and urea, which can have applications in different fields such as agriculture and pharmaceuticals .
Applications De Recherche Scientifique
2-Cyanoguanidine;formaldehyde;urea has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other guanidine derivatives and polymers.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Mécanisme D'action
The mechanism of action of 2-Cyanoguanidine;formaldehyde;urea involves its ability to form hydrogen bonds and interact with various biological molecules. The guanidine moiety in the compound is highly basic and can form stable complexes with DNA and proteins. This interaction can lead to the inhibition of certain enzymes and pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A simpler compound with similar basic properties but lacks the polymeric structure of 2-Cyanoguanidine;formaldehyde;urea.
Uniqueness
This compound is unique due to its polymeric nature, which imparts distinct physical and chemical properties. Its ability to form stable complexes with various molecules makes it valuable in both industrial and scientific applications .
Propriétés
Numéro CAS |
27968-41-8 |
|---|---|
Formule moléculaire |
C4H10N6O2 |
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
2-cyanoguanidine;formaldehyde;urea |
InChI |
InChI=1S/C2H4N4.CH4N2O.CH2O/c3-1-6-2(4)5;2-1(3)4;1-2/h(H4,4,5,6);(H4,2,3,4);1H2 |
Clé InChI |
ODMACUQPZFBVCI-UHFFFAOYSA-N |
SMILES |
C=O.C(#N)N=C(N)N.C(=O)(N)N |
SMILES canonique |
C=O.C(#N)N=C(N)N.C(=O)(N)N |
Key on ui other cas no. |
27968-41-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















